

CAS number and IUPAC name for 2-Methoxy-1,3,4-trimethylbenzene.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464

[Get Quote](#)

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methoxy-1,3,4-trimethylbenzene**, a substituted aromatic ether of interest to researchers in organic synthesis and medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Part 1: Core Identification and Physicochemical Properties

2-Methoxy-1,3,4-trimethylbenzene, also known by its synonym 2,3,6-trimethylanisole, is a polysubstituted aromatic compound. Its structure features a benzene ring with three methyl groups and one methoxy group, leading to a specific substitution pattern that dictates its chemical reactivity and physical properties.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The key identifiers for **2-Methoxy-1,3,4-trimethylbenzene** are summarized below.

Identifier	Value	Source
IUPAC Name	2-methoxy-1,3,4-trimethylbenzene	[1]
CAS Number	21573-36-4	[1] [2] [3]
Synonyms	2,3,6-Trimethylanisole, Anisole, 2,3,6-trimethyl-	[2] [3]
Molecular Formula	C ₁₀ H ₁₄ O	[1] [4]
InChI Key	MIOQAXCZXWHELT-UHFFFAOYSA-N	[1] [3]
SMILES	CC1=C(C(=C(C=C1)C)OC)C	[1]

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups.

Property	Value	Source
Molecular Weight	150.22 g/mol	[1] [2]
Appearance	Liquid (at standard conditions)	[5]
LogP	2.62	[4]
Polar Surface Area	9.23 Å ²	[4]

Part 2: Synthesis of 2-Methoxy-1,3,4-trimethylbenzene

The most direct and logical synthetic route to **2-Methoxy-1,3,4-trimethylbenzene** is through the O-methylation of its corresponding phenolic precursor, 2,3,6-trimethylphenol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthetic Strategy: The Causality Behind Experimental Choices

The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide is a significantly stronger nucleophile than the parent phenol, enabling it to readily attack an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an S_N2 reaction.

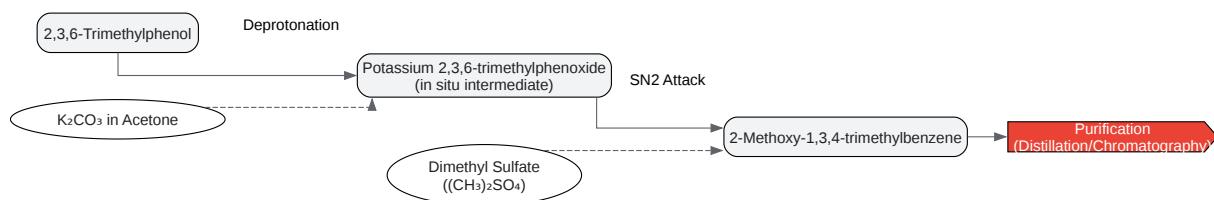
- Choice of Precursor: 2,3,6-trimethylphenol is the logical starting material as it possesses the required carbon skeleton. This precursor is industrially produced via the vapor-phase methylation of m-cresol.[\[2\]](#)
- Choice of Base: A moderately strong base like potassium carbonate (K_2CO_3) or sodium hydroxide ($NaOH$) is sufficient to deprotonate the phenol. The choice of a weaker base like K_2CO_3 can sometimes offer better control and minimize side reactions compared to stronger bases like sodium hydride (NaH).
- Choice of Methylating Agent: Dimethyl sulfate ($(CH_3)_2SO_4$) is an effective and economical methylating agent. It is a potent electrophile and reacts efficiently with the phenoxide. However, it is highly toxic and must be handled with extreme care. Methyl iodide (CH_3I) is an alternative, though it is more volatile and light-sensitive.
- Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for this reaction. These solvents can dissolve the ionic phenoxide intermediate and do not interfere with the S_N2 reaction by solvating the nucleophile too strongly.

Experimental Protocol: Synthesis via O-Methylation

This protocol describes a representative procedure for the synthesis of **2-Methoxy-1,3,4-trimethylbenzene** from 2,3,6-trimethylphenol.

Materials:

- 2,3,6-trimethylphenol
- Potassium carbonate (K_2CO_3), anhydrous


- Dimethyl sulfate ((CH₃)₂SO₄)
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous acetone. Stir the mixture until the phenol is completely dissolved.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
- **Methylation:** While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
- **Reaction Progress:** Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetone.
- **Solvent Removal:** Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **2-Methoxy-1,3,4-trimethylbenzene** can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Methoxy-1,3,4-trimethylbenzene**.

Part 3: Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for **2-Methoxy-1,3,4-trimethylbenzene** is not readily available in public databases, this section provides available experimental data and predicted spectral characteristics.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Mass Spectrometry Data	Value	Source
Molecular Ion (M ⁺)	m/z 150	[1]
Major Fragment	m/z 135	[1]

The major fragment at m/z 135 corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway for anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for **2-Methoxy-1,3,4-trimethylbenzene** (CAS 21573-36-4) are not available in extensively searched public-domain databases. The following data is predicted based on established principles of NMR spectroscopy and is intended to guide researchers in the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectrum (in CDCl₃):

- Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.1 ppm), corresponding to the two adjacent protons on the benzene ring.
- Methoxy Protons: A singlet at approximately 3.8 ppm, integrating to 3 protons, is characteristic of the -OCH₃ group.
- Methyl Protons: Three distinct singlets are expected for the three methyl groups on the aromatic ring, likely in the range of 2.1-2.4 ppm, each integrating to 3 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

- Aromatic Carbons: Six signals are expected in the aromatic region (~120-160 ppm). The carbon attached to the methoxy group will be the most downfield, followed by the other substituted carbons.
- Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy carbon.
- Methyl Carbons: Three distinct signals in the aliphatic region (~15-25 ppm) are expected for the three methyl groups.

Gas Chromatography

The NIST Chemistry WebBook confirms the availability of gas chromatography data for this compound. An experimental Kovats retention index is reported, which is a useful parameter for identification in GC-MS analysis.[\[3\]](#)

Analytical Data	Value	Source
Kovats Retention Index (Standard Non-polar column)	1163	[1]

Part 4: Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for **2-Methoxy-1,3,4-trimethylbenzene** (CAS 21573-36-4) was not available from major suppliers at the time of this writing. The information below is based on general best practices for handling aromatic ethers and data for the related isomer, 2,4,6-trimethylanisole. This information should be used for guidance only, and a comprehensive risk assessment should be performed before handling this chemical.

General Handling:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames.

Safety Profile for Isomer 2,4,6-Trimethylanisole (CAS 4028-66-4): The following data is for a structural isomer and should be considered indicative, not definitive.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Acute Toxicity / Eye Irritation / STOT SE	GHS07 (Exclamation mark)	Warning	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection.

Part 5: Applications in Research and Drug Development

While specific applications of **2-Methoxy-1,3,4-trimethylbenzene** in marketed drugs are not prominent, its value lies in its potential as a synthetic intermediate and a building block in medicinal chemistry.

- **Scaffold for Complex Molecules:** The substituted anisole motif is present in numerous biologically active compounds. The specific substitution pattern of **2-methoxy-1,3,4-trimethylbenzene** provides a unique starting point for the synthesis of more complex molecules. The methoxy group can be a site for further functionalization (e.g., O-demethylation to reveal a phenol) or can be used to modulate the electronic properties of the aromatic ring.
- **Modulation of Physicochemical Properties:** In drug design, the introduction of methyl and methoxy groups can influence key properties such as lipophilicity, metabolic stability, and receptor binding. The methoxy group can act as a hydrogen bond acceptor, while the methyl groups can enhance binding through hydrophobic interactions.
- **Analytical Standard:** Given its defined structure and available chromatographic data, this compound could serve as an internal or reference standard in the analysis of related

aromatic compounds by GC or LC-MS.

Part 6: References

- PubChem. **2-Methoxy-1,3,4-trimethylbenzene.** [\[Link\]](#)
- NIST. Benzene, 2-methoxy-1,3,4-trimethyl-. [\[Link\]](#)
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. *Journal of Pharmacy & Pharmaceutical Sciences*, 24, 421-434. [\[Link\]](#)
- PubChem. 2,3,6-Trimethylaniline. [\[Link\]](#)
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(3), 624-637. [\[Link\]](#)
- LookChem. 2,3,6-Trimethylanisole. [\[Link\]](#)
- Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [\[Link\]](#)
- Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxy-1,3,4-trimethylbenzene | C₁₀H₁₄O | CID 591604 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzene, 2-methoxy-1,3,4-trimethyl- [webbook.nist.gov]
- 4. 2,3,6-Trimethylanisole | [lookchem](http://lookchem.com) [lookchem.com]

- 5. 2,4,6-Trimethylanisole | 4028-66-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 2-Methoxy-1,3,4-trimethylbenzene.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583464#cas-number-and-iupac-name-for-2-methoxy-1-3-4-trimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com